molecular formula C11H7F15O3 B12087504 2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate

2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate

Cat. No.: B12087504
M. Wt: 472.15 g/mol
InChI Key: CGMWOGOCUPQUEN-UHFFFAOYSA-N
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Description

2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high chemical stability and resistance to degradation. It is used in various industrial applications due to its hydrophobic and oleophobic properties .

Preparation Methods

The synthesis of 2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of hexafluorobutyl alcohol with perfluorohexyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .

Chemical Reactions Analysis

2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate is primarily based on its chemical structure. The presence of multiple fluorine atoms creates a highly stable and inert compound that resists degradation. This stability is due to the strong carbon-fluorine bonds, which are among the strongest in organic chemistry .

The molecular targets and pathways involved in its action depend on the specific application. For example, in drug delivery, the compound can interact with biological membranes to enhance the stability and bioavailability of the encapsulated drug .

Properties

Molecular Formula

C11H7F15O3

Molecular Weight

472.15 g/mol

IUPAC Name

2,2,3,4,4,4-hexafluorobutyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate

InChI

InChI=1S/C11H7F15O3/c12-4(8(17,18)19)6(13,14)3-29-5(27)28-2-1-7(15,16)9(20,21)10(22,23)11(24,25)26/h4H,1-3H2

InChI Key

CGMWOGOCUPQUEN-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)OCC(C(C(F)(F)F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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